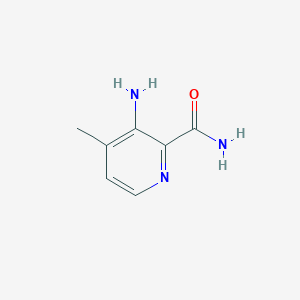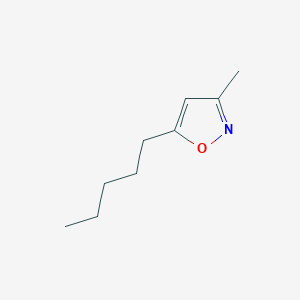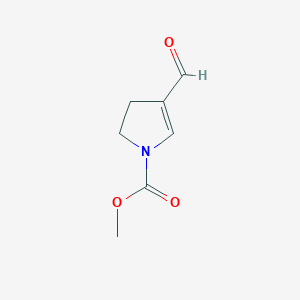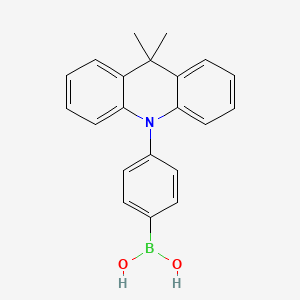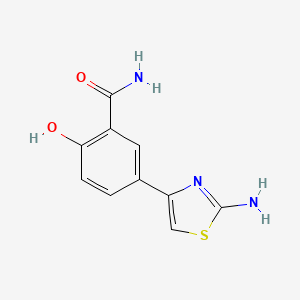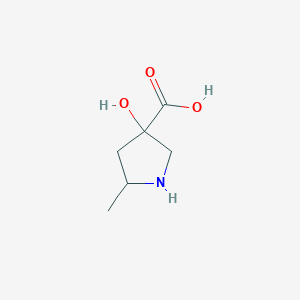
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid, also known by its chemical formula C₆H₁₁NO₃, is a compound with interesting properties. It belongs to the class of pyrrolidine derivatives and contains both a carboxylic acid group and a hydroxyl group. The compound’s structure consists of a pyrrolidine ring with a methyl group and a hydroxyl group attached to it. It is synthesized through specific chemical routes, which we’ll explore next.
Méthodes De Préparation
Synthetic Routes: Several synthetic methods exist for preparing 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid. One common approach involves the reaction of an appropriate precursor with a hydroxylating agent. For example, starting from 5-methylpyrrolidine-2,4-dione, the hydroxyl group can be introduced using reagents like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Can be reduced to corresponding amines or other derivatives.
Substitution: Reacts with suitable nucleophiles to form substituted derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with modified functional groups, such as amides or esters.
Applications De Recherche Scientifique
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for drug development due to its structural features.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The exact mechanism by which 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. It may modulate enzymatic activity, signal transduction pathways, or cellular processes.
Comparaison Avec Des Composés Similaires
While 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid is unique in its structure, it shares similarities with other pyrrolidine derivatives. Some related compounds include:
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
5-Methylpyrrolidine: Lacks the hydroxyl group but shares the pyrrolidine core.
Propriétés
Numéro CAS |
764596-87-4 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
3-hydroxy-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-6(10,3-7-4)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9) |
Clé InChI |
HGKQTFKQNLYPDC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


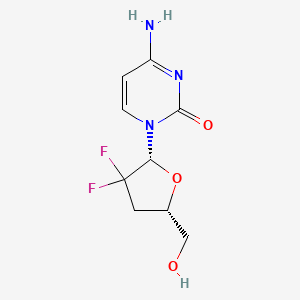
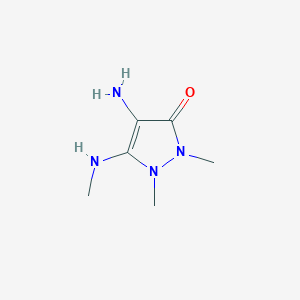
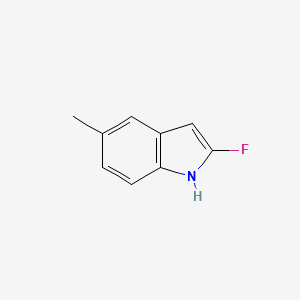
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
